molecular formula C13H21NO2 B582836 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol CAS No. 18910-68-4

4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol

Número de catálogo: B582836
Número CAS: 18910-68-4
Peso molecular: 223.316
Clave InChI: GELQRPHSNNCPNQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Context and Discovery

The discovery and identification of 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-methylphenol emerged from the extensive pharmaceutical research program that led to the development of salbutamol in the 1960s. The compound was first characterized during the systematic investigation of salbutamol-related substances conducted by research teams working on selective beta-2 adrenergic receptor agonists. David Jack, who led the salbutamol development program at Allen and Hanburys, established comprehensive analytical protocols that identified various structural analogs and degradation products, including this particular methylphenol derivative.

The initial identification of this compound occurred through rigorous pharmaceutical quality control processes that demanded thorough characterization of all potential impurities and related substances. Early analytical work in the 1970s and 1980s focused on establishing the structural relationship between this compound and the parent salbutamol molecule. Researchers employed various chromatographic and spectroscopic techniques to elucidate its chemical identity and determine its formation pathways during salbutamol synthesis and storage.

The compound gained increased attention during the 1990s as regulatory agencies worldwide strengthened requirements for impurity identification and quantification in pharmaceutical products. The European Pharmacopoeia and United States Pharmacopeia subsequently included this substance in their official monographs as a specified impurity, establishing it as a mandatory reference standard for salbutamol analysis. This regulatory recognition cemented its importance in pharmaceutical analytical chemistry and led to extensive research into its properties and analytical methods.

Nomenclature and Chemical Identity

The compound this compound possesses the molecular formula C₁₃H₂₁NO₂ and carries the Chemical Abstracts Service registry number 18910-68-4. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating the compound as (1RS)-2-[(1,1-dimethylethyl)amino]-1-(4-hydroxy-3-methylphenyl)ethanol. This naming convention reflects the stereochemical complexity inherent in the molecule, particularly the racemic nature of the carbon center bearing the hydroxyl group.

Alternative nomenclature systems have generated several synonymous designations for this compound. The European Pharmacopoeia classification identifies it as Salbutamol European Pharmacopoeia Impurity C, while the United States Pharmacopeia designates it as Albuterol United States Pharmacopeia Related Compound A. Additional systematic names include alpha-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxy-3-methylbenzenemethanol and 3-Dehydroxy Salbutamol.

The molecular structure reveals a phenolic core substituted with a methyl group at the 2-position and a complex aminoethyl side chain at the 4-position. The tert-butylamino group provides significant steric bulk that influences the compound's pharmacological and analytical properties. Spectroscopic analysis confirms the presence of characteristic functional groups including the phenolic hydroxyl, secondary amine, and aliphatic hydroxyl functionalities.

Table 1: Chemical Identifiers and Properties

Property Value Source
Molecular Formula C₁₃H₂₁NO₂
Molecular Weight 223.31 g/mol
Chemical Abstracts Service Number 18910-68-4
European Community Number 642-070-0
Unique Ingredient Identifier 152NRR02YD

Significance in Pharmaceutical Chemistry

The pharmaceutical significance of this compound extends beyond its role as a simple impurity, encompassing broader implications for drug development and quality control methodologies. This compound serves as a critical benchmark for analytical method development, particularly in high-performance liquid chromatography applications where its separation from salbutamol and other related substances requires sophisticated chromatographic optimization.

Research investigations have demonstrated that this compound can form through multiple pathways during salbutamol synthesis and degradation processes. Forced degradation studies reveal that alkaline hydrolysis conditions particularly favor the formation of this dehydroxy analog, suggesting specific mechanistic pathways involving hydroxyl group elimination. These findings have informed pharmaceutical manufacturing processes and storage condition specifications for salbutamol-containing products.

The compound's structural similarity to salbutamol while lacking one hydroxyl group provides valuable insights into structure-activity relationships within the beta-2 adrenergic agonist class. Comparative molecular modeling studies have utilized this compound to understand the role of specific hydroxyl groups in receptor binding and selectivity. The absence of the resorcinol hydroxyl group significantly alters the molecule's hydrogen bonding potential and three-dimensional conformation.

Interlaboratory comparison studies have employed this compound as a benchmark for analytical method robustness and transferability. Research conducted across multiple pharmaceutical laboratories has demonstrated excellent reproducibility for quantitative analyses, with relative standard deviation values typically below 2% for area measurements. These findings support the compound's reliability as a reference standard for regulatory submissions and quality control applications.

Table 3: Analytical Performance Data for Method Validation Studies

Parameter Specification Typical Results Source
Retention Time Precision Relative Standard Deviation <1% <0.03%
Peak Area Precision Relative Standard Deviation <2% <1%
Linearity Range 4-8 μg/mL R² >0.999
Recovery 95-105% 98.93%

Propiedades

IUPAC Name

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-9-7-10(5-6-11(9)15)12(16)8-14-13(2,3)4/h5-7,12,14-16H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELQRPHSNNCPNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(CNC(C)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18910-68-4
Record name 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018910684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name α-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-3-methylbenzenemethanol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/152NRR02YD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mecanismo De Acción

Biochemical Pathways

Upon activation of the beta-2 adrenergic receptors, a series of intracellular events occur. This includes the activation of adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). The increased cAMP levels then lead to the activation of protein kinase A, which phosphorylates and inhibits myosin light-chain kinase, leading to muscle relaxation.

Actividad Biológica

4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol, also known as a derivative of salbutamol, has garnered interest due to its potential therapeutic applications, particularly in the treatment of respiratory conditions. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a phenolic core with a tert-butylamino group and a hydroxyl group, which contribute to its unique reactivity and solubility. Its molecular formula is C13H19NO2, and it is structurally related to other beta-adrenergic agonists.

Research suggests that this compound may act similarly to salbutamol by interacting with beta-adrenergic receptors in the airway smooth muscles. This interaction potentially leads to bronchodilation, making it a candidate for asthma treatment. However, detailed studies are necessary to confirm these interactions and elucidate the exact mechanisms involved.

Enzyme Interaction

The compound exhibits potential enzyme inhibition or activation properties, influencing various metabolic pathways. Preliminary studies indicate that it may modulate cellular signaling processes through receptor binding, although comprehensive pharmacological evaluations are still needed.

Antioxidant Properties

Similar compounds such as tert-butyl hydroquinone (TBHQ) have shown antioxidant activity. TBHQ is known for its protective effects against oxidative stress by activating the Keap1/Nrf2 pathway, which induces phase II detoxifying enzymes . The structural similarity suggests that this compound could exhibit similar protective effects.

Respiratory Applications

A study exploring the bronchodilatory effects of salbutamol analogs found that compounds with similar structures can effectively relax airway muscles in vitro. This suggests that this compound may possess similar therapeutic benefits.

Comparative Analysis with Similar Compounds

Compound NameStructural DifferencesUnique Features
SalbutamolContains a hydroxyl group instead of tert-butylaminoWell-studied bronchodilator
TBHQLacks the amino group; primarily an antioxidantKnown for potential carcinogenic effects
4-(2-Amino-1-hydroxyethyl)-2-methylphenolLacks tert-butyl groupMore polar; different reactivity profile

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound is compared below with structurally and pharmacologically related β2-agonists, impurities, and analogs.

Structural Analogues and β2-Agonists

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Pharmacological Activity Key Research Findings
4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol 2-methyl, 4-hydroxyethyl, tert-butylamino C₁₃H₂₁NO₂ 223.31 Potential β2-agonist (theoretical) Methyl substitution reduces polarity vs. salbutamol; may alter receptor binding
Salbutamol (Albuterol) 2-hydroxymethyl, 4-hydroxyethyl, tert-butylamino C₁₃H₂₁NO₃ 239.31 Potent β2-agonist (asthma) Hydroxymethyl enhances solubility and receptor interaction; R-enantiomer (levalbuterol) is 100x more active
Terbutaline 3,5-dihydroxy, 4-tert-butylamino C₁₂H₁₉NO₃ 225.29 β2-agonist (asthma, preterm labor) Dihydroxy groups improve binding affinity; lower lipophilicity vs. salbutamol
4-[(1RS)-2-(tert-Butylamino)-1-hydroxyethyl]-2-ethylphenol (Hydrochloride) 2-ethyl, 4-hydroxyethyl, tert-butylamino C₁₄H₂₃NO₂·HCl 273.80 Impurity/analog Ethyl group increases lipophilicity; reduced bronchodilator activity in preclinical models
Salbutamol Impurity A 2-hydroxymethyl, 4-methoxyethyl, tert-butylamino C₁₄H₂₃NO₃ 253.34 Pharmacopeial impurity Methoxy substitution reduces β2-agonist activity by 90%

Key Structural and Functional Differences

Substituent Effects on Lipophilicity: The methyl group in this compound increases lipophilicity compared to salbutamol’s hydroxymethyl group. This may enhance membrane permeability but reduce aqueous solubility . Ethyl or methoxy substituents (e.g., in impurities) further elevate lipophilicity, often diminishing receptor binding efficiency .

Receptor Binding and Stereoselectivity :

  • The tert-butyl group is conserved across β2-agonists for optimal receptor affinity. Substitution with smaller groups (e.g., isopropyl) reduces selectivity .
  • Chirality : The R-enantiomer of salbutamol (levalbuterol) is therapeutically active, while the S-enantiomer may induce side effects. The methyl-substituted compound’s enantiomers require separate evaluation .

Research and Regulatory Considerations

  • Analytical Characterization : Fourier-transform infrared (FT-IR) and Raman spectroscopy, combined with density functional theory (DFT), have been used to analyze vibrational modes and electronic properties of similar compounds .
  • Synthetic Challenges : Introducing methyl groups requires precise regioselective methods to avoid byproducts like ethyl or methoxy analogs .

Métodos De Preparación

Step 1: Epoxy Protection

The synthesis begins with 4-hydroxy-3-hydroxymethyl acetophenone, which undergoes cyclization with 2,2-dimethoxypropane under acidic catalysis. For 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-methylphenol, the starting material would instead be 2-methyl-4-hydroxyacetophenone to introduce the critical methyl group. Using p-toluenesulfonic acid (0.05–0.5 eq) in dichloromethane at 20–120°C, this step yields a 1,3-dioxane-protected intermediate.

Key Parameters

  • Solvent: Dichloromethane (2–5 vol eq)

  • Catalyst: p-TsOH (0.05–0.5 eq)

  • Yield: >85% (extrapolated from salbutamol data)

Step 2: Oxidation to Ketoaldehyde

Dimethyl sulfoxide (DMSO) oxidizes the acetophenone derivative to a ketoaldehyde. Hydrobromic acid (1–5 eq) facilitates this transformation at 20–90°C, achieving >90% conversion. The 2-methyl group remains inert under these conditions, avoiding undesired side reactions.

Step 3: Reductive Amination

Tert-butylamine (1–1.5 eq) reacts with the ketoaldehyde in methanol at 0–10°C, followed by sodium borohydride (1–3 eq) reduction. This step installs the amino alcohol side chain with >75% yield. Temperature control minimizes N-alkylation byproducts.

Step 4: Acidic Deprotection

Hydrochloric acid in ethanol (5–8 vol eq) removes the 1,3-dioxane protecting group at 20–90°C, yielding the target compound. The methyl group’s electron-donating effect enhances phenolic stability during this step.

Table 1: Optimized Conditions for Method 1

StepReagent/CatalystSolventTemperature (°C)Yield (%)
1p-TsOHCH₂Cl₂20–12085–90
2HBr/DMSODMSO20–9090–95
3t-BuNH₂/NaBH₄MeOH0–10 → 20–12075–80
4HClEtOH20–9085–90

Method 2: Racemic Resolution and Hydrogenolytic Deprotection

Resolution of 4-Benzyl Albuterol

Racemic 4-benzyl albuterol undergoes tartaric acid resolution in methanol. For the 2-methyl analog, L-tartaric acid (1.2 eq) selectively crystallizes the (R)-enantiomer at 0–5°C with >99% enantiomeric excess (e.e.). Free base liberation using NaOH yields enantiopure intermediate.

Catalytic Debenzylation

Palladium on carbon (5 wt%) catalyzes hydrogenolysis of the benzyl ether in ethanol at 30 psi H₂. The 2-methyl group’s steric bulk slightly reduces reaction rates compared to salbutamol, requiring extended hydrogenation times (3–4 h).

Table 2: Enantiomeric Resolution Efficiency

ParameterValue
Tartaric AcidL-(+)-tartaric acid
SolventMethanol
Crystallization Temp0–5°C
e.e.>99%
Overall Yield38–40%

Comparative Analysis of Methods

Yield and Scalability

Method 1 achieves higher overall yields (75–80%) but requires meticulous temperature control during reductive amination. Method 2, while lower-yielding (38–40%), provides enantiopure product critical for pharmacological applications.

Industrial Applicability

  • Method 1 : Preferred for bulk synthesis due to fewer steps and lower catalyst costs.

  • Method 2 : Suitable for clinical-grade material where stereochemical purity is mandated.

Byproduct Formation

Method 1’s oxidation step generates <5% over-oxidized byproducts, manageable via recrystallization. Method 2’s hydrogenolysis produces trace benzyl alcohol, removed via aqueous wash.

Optimization Strategies

Solvent Effects

  • Reductive Amination : Tetrahydrofuran (THF) increases reaction rate by 15% compared to methanol but complicates workup.

  • Deprotection : Ethanol minimizes HCl-induced esterification side reactions versus isopropanol.

Catalytic Innovations

Substituting NaBH₄ with NaBH(OAc)₃ in Method 1 improves stereoselectivity (d.r. >4:1) but raises costs by 30% .

Q & A

Q. What are the critical steps in synthesizing 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol with high purity?

Synthesis involves a multi-step process starting with phenol derivatives. Key considerations include:

  • Chiral resolution : Use of chiral catalysts or chromatography to isolate enantiomers, as racemic mixtures are common in β-agonists (e.g., Salbutamol’s R/S separation ).
  • Protecting groups : Hydroxyl and amine groups may require protection (e.g., tert-butyldimethylsilyl) to prevent side reactions during alkylation or hydroxylation steps .
  • Purification : Recrystallization or preparative HPLC (using C18 columns) to remove byproducts like 2-ethylphenol derivatives .

Q. How is the structure of this compound confirmed experimentally?

Structural elucidation employs:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify methyl (δ 1.2–1.4 ppm) and tert-butyl groups (δ 1.3 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ at m/z 266.2) and fragmentation patterns .
  • X-ray crystallography : For absolute stereochemistry determination, particularly for enantiomers .

Q. What pharmacological mechanisms are associated with this compound?

As a β2_2-adrenergic receptor agonist, the compound:

  • Activates adenylate cyclase, increasing intracellular cAMP, leading to bronchial smooth muscle relaxation .
  • Structural analogs (e.g., Salbutamol) show enantiomer-specific effects: R-isomers are therapeutic, while S-isomers may exacerbate inflammation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in receptor binding affinity data between enantiomers?

  • Enantioselective assays : Use chiral HPLC (e.g., Chiralpak® AD-H column) to isolate R- and S-forms before testing in cell-based cAMP assays .
  • Molecular docking : Compare binding poses in β2_2-receptor models (e.g., PDB ID: 2RH1) to identify steric clashes caused by the 2-methyl group .
  • Meta-analysis : Aggregate data from multiple studies to account for variability in cell lines (e.g., HEK-293 vs. CHO) .

Q. What methodologies are recommended for detecting trace impurities in synthesized batches?

  • HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with gradient elution (0.1% formic acid in water/acetonitrile) to identify impurities like 4-ethylphenol derivatives (LOQ: 0.1 µg/mL) .
  • Forced degradation studies : Expose the compound to heat (40°C), light (UV), and acidic/basic conditions to simulate stability challenges and profile degradation products .

Q. How do metabolic pathways differ between this compound and its structural analogs?

  • In vitro models : Incubate with liver microsomes (human/rat) to identify phase I metabolites (e.g., hydroxylation at the tert-butyl group) and phase II conjugates (glucuronidation) .
  • Comparative pharmacokinetics : Use LC-MS to measure half-life differences vs. Salbutamol (1.6 hours) due to the methyl group’s impact on hepatic metabolism .

Q. What experimental designs mitigate enantiomer interconversion during storage?

  • Temperature control : Store at –20°C in amber vials to prevent racemization .
  • Buffer selection : Use phosphate buffer (pH 7.4) instead of Tris, which may catalyze chiral inversion .
  • Stability-indicating assays : Monitor enantiomeric excess (EE) over time via chiral chromatography .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.